1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate
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Overview
Description
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate involves multiple stepsReaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These pathways can lead to the inhibition of viral replication, reduction of inflammation, or induction of cell death in cancer cells .
Comparison with Similar Compounds
Compared to other indole derivatives, 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate stands out due to its unique combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
1,3-Dihydro-2H-imidazol-2-one derivatives: Known for their therapeutic potential in various medical applications. The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties.
Properties
CAS No. |
42773-71-7 |
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Molecular Formula |
C20H25ClN2O2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-(3-ethoxy-2-oxo-3-phenylindol-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-4-24-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)22(19(20)23)15-14-21(2)3;/h5-13H,4,14-15H2,1-3H3;1H |
InChI Key |
XLWLZQAFZHCHRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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